molecular formula C16H15NO3 B6378724 MFCD18314829 CAS No. 874347-60-1

MFCD18314829

Cat. No.: B6378724
CAS No.: 874347-60-1
M. Wt: 269.29 g/mol
InChI Key: JPNSEGQHYIBXQR-UHFFFAOYSA-N
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Description

MFCD18314829 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases to catalog substances for research and industrial applications. Typically, such compounds are evaluated based on molecular formula, weight, physicochemical properties (e.g., solubility, logP), and pharmacological parameters (e.g., bioavailability, enzyme interactions) .

Properties

IUPAC Name

4-(3-formyl-2-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17(2)16(20)12-8-6-11(7-9-12)14-5-3-4-13(10-18)15(14)19/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNSEGQHYIBXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685294
Record name 3'-Formyl-2'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874347-60-1
Record name 3'-Formyl-2'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol typically involves the reaction of 4-(N,N-Dimethylaminocarbonyl)benzaldehyde with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid group.

    Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products:

    Oxidation: The major product is 6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-carboxyphenol.

    Reduction: The major product is 6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyphenol.

    Substitution: The products vary depending on the substituents introduced to the phenyl ring.

Scientific Research Applications

6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dimethylaminocarbonyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Similar compounds are often compared using:

  • Molecular Formula and Weight : Critical for understanding reactivity and synthesis pathways. For example, CAS 1022150-11-3 (C₂₇H₃₀N₆O₃, MW 486.57) and CAS 1046861-20-4 (C₆H₅BBrClO₂, MW 235.27) highlight the diversity in molecular complexity .
  • Solubility and Lipophilicity : Parameters like logS (e.g., -2.99 for CAS 1046861-20-4) and logP (e.g., XLOGP3 = 2.15) determine bioavailability and formulation strategies .
  • Polar Surface Area (TPSA) : TPSA values (e.g., 40.46 Ų for CAS 1046861-20-4) influence membrane permeability and drug-likeness .

Pharmacological and Toxicological Profiles

  • Enzyme Interactions: CYP inhibition or P-gp substrate status (e.g., "No" for CAS 1046861-20-4) are critical for predicting drug-drug interactions .

Data Tables: Exemplar Comparisons

The tables below illustrate how this compound might be compared to similar compounds, based on parameters from the evidence:

Table 1: Structural and Physicochemical Comparison

Parameter CAS 1022150-11-3 CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula C₂₇H₃₀N₆O₃ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight 486.57 235.27 201.02
LogP (XLOGP3) 2.15
Solubility (mg/mL) 0.24 0.687
TPSA (Ų) 40.46

Research Findings and Limitations

  • Structural Similarity : Compounds with >85% similarity (e.g., CAS 1533-03-5 analogs) often share synthetic intermediates or pharmacological targets .
  • Divergences: Minor structural changes (e.g., halogen substitution in CAS 63931-21-5 vs. 68797-61-5) drastically alter solubility and toxicity .

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